Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate
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Overview
Description
Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate typically involves the reaction of 2-aminobenzothiazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or benzothiazole moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Biology: The compound is studied for its potential as a biological probe to investigate cellular processes.
Industry: It is used in the synthesis of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A parent compound with similar biological activities.
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Benzyl Benzoate: A compound with similar structural features but different biological activities
Uniqueness
Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate is unique due to its specific combination of benzothiazole and benzyl benzoate moieties, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound in medicinal chemistry and materials science .
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 4-benzylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2S/c24-22(25-15-21-23-19-8-4-5-9-20(19)26-21)18-12-10-17(11-13-18)14-16-6-2-1-3-7-16/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIDOVWHHWIBJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)OCC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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